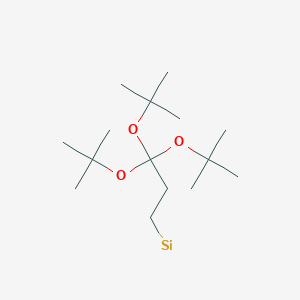
CID 78068630
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound CID 78068630 is a chemical entity with significant potential in various scientific fields. It is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound CID 78068630 involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the formation of key intermediates through controlled reactions. For instance, one method may involve the use of tetrahydroisoquinoline derivatives as starting materials, followed by a series of reactions to introduce functional groups and achieve the desired structure .
Industrial Production Methods: In an industrial setting, the production of compound this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Compound CID 78068630 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce certain moieties.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound CID 78068630 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: In industrial applications, compound this compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of compound CID 78068630 involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the context of its use. For instance, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression .
Comparison with Similar Compounds
- Tetrahydroisoquinoline derivatives
- Compounds with similar functional groups such as amines or ketones
- Other inhibitors targeting the same biochemical pathways
Properties
Molecular Formula |
C15H31O3Si |
|---|---|
Molecular Weight |
287.49 g/mol |
InChI |
InChI=1S/C15H31O3Si/c1-12(2,3)16-15(10-11-19,17-13(4,5)6)18-14(7,8)9/h10-11H2,1-9H3 |
InChI Key |
MPTWYRCIDVLXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CC[Si])(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















